molecular formula C34H34N2O3 B1581849 2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 70516-41-5

2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No. B1581849
CAS RN: 70516-41-5
M. Wt: 518.6 g/mol
InChI Key: HUSIBQLZEMMTCQ-UHFFFAOYSA-N
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Description

This compound, also known as 6’- (Ethyl- (3-methylbutyl)amino)-3’-methyl-2’- (phenylamino)spiro [2-benzofuran-3,9’-xanthene]-1-one, is a complex organic molecule with the molecular formula C34H34N2O3 . It is an excellent coupler and has two different crystal forms .


Molecular Structure Analysis

The molecular weight of this compound is 518.65 . It contains multiple functional groups, including anilino, ethyl, methylbutylamino, and spiro groups, which contribute to its complex structure .


Physical And Chemical Properties Analysis

This compound has a melting point of 166-168℃ and a predicted boiling point of 692.2±55.0 °C . Its density is predicted to be 1.25±0.1 g/cm3 . It has a vapor pressure of 0Pa at 25℃ and a predicted pKa of 5.24±0.20 . Its water solubility is 100μg/L and it has a LogP of 4.2 at 20℃ .

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application: This compound has been synthesized and tested for its antiproliferative activity against cancer cell lines. It is part of a series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones (phtalides) that were synthesized for this purpose .
  • Methods of Application or Experimental Procedures: The compound was synthesized via condensation, aromatization, and acetylation reactions. The identity of the synthesized compounds was confirmed through NMR (one and two dimensional experiments), IR, and mass spectrometry analysis . The substances were then submitted to in vitro bioassays against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines using the MTT cytotoxicity assay .
  • Results or Outcomes: Some derivatives of the compound inhibited 90% of cell viability at 100 µM. Also, two phtalides presented biological activity superior to that of etoposide (VP16), a commercial drug used as a positive control in the assays .

Application in Thermal or Pressure-Sensitive Recording Materials

  • Summary of the Application: This compound is a type of black fluoran thermopressure-sensitive dye, which is based on a xanthene type compound of the parent structure . It is usually a colorless or light-colored crystal, and when it comes into contact with a color developer (acid clay, bisphenol A, POB, etc.), it develops color with the cracking of the lactone ring in the molecule .
  • Methods of Application or Experimental Procedures: The compound can be prepared from 2-[4-(N-ethyl-N-isopentyl)amino-2-hydroxy-benzoyl]sodium benzoate and 4-methoxy-2-methyldiphenylamine in concentrated sulfuric acid, under the action of hydrogen .
  • Results or Outcomes: The compound has two different crystal forms, one with a high melting point (164-168℃) and one with a low melting point (145-156℃) . Among these two different crystal forms, as a coupler in thermal or pressure-sensitive recording materials, the high-melting-point crystalline compound has the advantages of fast color development and not easy to fade .

Application in Pharmaceutical Intermediates

  • Summary of the Application: This compound is used as an intermediate in the synthesis of various pharmaceutical drugs . The specific drugs that this compound is used to synthesize are not mentioned in the source, but it’s common for such intermediates to be used in the creation of a wide range of pharmaceuticals.
  • Methods of Application or Experimental Procedures: The compound can be synthesized and then used in further chemical reactions to create various pharmaceutical drugs . The specific methods of application or experimental procedures would depend on the specific drug being synthesized.
  • Results or Outcomes: The use of this compound as a pharmaceutical intermediate can lead to the synthesis of various drugs . The specific results or outcomes would depend on the specific drug being synthesized.

Safety And Hazards

This compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O3/c1-5-36(18-17-22(2)3)25-15-16-28-32(20-25)38-31-19-23(4)30(35-24-11-7-6-8-12-24)21-29(31)34(28)27-14-10-9-13-26(27)33(37)39-34/h6-16,19-22,35H,5,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSIBQLZEMMTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867922
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(3-methylbutyl)amino]-3'-methyl-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(3-methylbutyl)amino]-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

CAS RN

70516-41-5
Record name 6′-[Ethyl(3-methylbutyl)amino]-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70516-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anilino-3-methyl-6-(N-ethyl-N-isoamylamino)fluoran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070516415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(3-methylbutyl)amino]-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(3-methylbutyl)amino]-3'-methyl-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.834
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Record name 2-ANILINO-3-METHYL-6-(N-ETHYL-N-ISOAMYLAMINO)FLUORAN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Reactant of Route 2
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2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Reactant of Route 3
Reactant of Route 3
2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Reactant of Route 4
Reactant of Route 4
2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Reactant of Route 5
Reactant of Route 5
2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Reactant of Route 6
Reactant of Route 6
2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Citations

For This Compound
1
Citations
A Bourque - 2014 - dalspace.library.dal.ca
Thermochromic materials undergo temperature-dependent colour changes. Although there are several origins of thermochromism, two distinct types of thermochromism are common in …
Number of citations: 11 dalspace.library.dal.ca

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